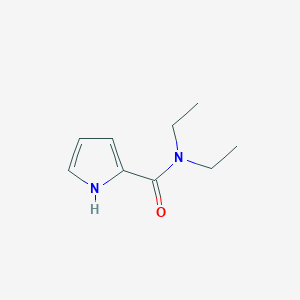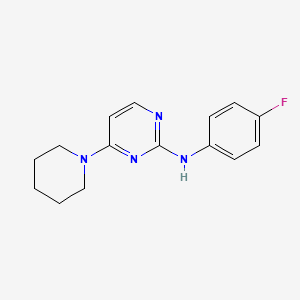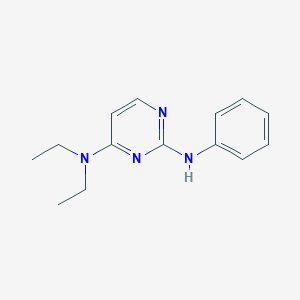
N-(4-fluorophenyl)-4-(4-phenylpiperazin-1-yl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-4-(4-phenylpiperazin-1-yl)pyrimidin-2-amine, commonly known as FP-PA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of pyrimidine derivatives and has shown promising results in various scientific research studies.
Wirkmechanismus
FP-PA acts as a selective serotonin receptor antagonist and a dopamine receptor agonist. It binds to the serotonin receptor and blocks its activity, which leads to an increase in dopamine release. This increase in dopamine release is responsible for the antidepressant and anxiolytic effects of FP-PA.
Biochemical and Physiological Effects:
FP-PA has been shown to have several biochemical and physiological effects. It has been found to increase the release of dopamine, which is responsible for its antidepressant and anxiolytic effects. FP-PA has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. The increase in BDNF levels is responsible for the neuroprotective effects of FP-PA.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of FP-PA is its selectivity towards serotonin and dopamine receptors, which makes it an effective drug for the treatment of various disorders. FP-PA has also shown good bioavailability and pharmacokinetic properties. However, one of the major limitations of FP-PA is its low solubility in water, which makes it difficult to administer orally.
Zukünftige Richtungen
The potential applications of FP-PA in the treatment of various disorders have opened up several avenues for future research. Some of the future directions for research on FP-PA include:
1. Studying the efficacy of FP-PA in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease.
2. Developing new formulations of FP-PA with improved solubility and bioavailability.
3. Studying the long-term effects of FP-PA on the brain and the body.
4. Developing new analogs of FP-PA with improved pharmacological properties.
Conclusion:
In conclusion, FP-PA is a promising compound with potential applications in the treatment of various neurological disorders. The synthesis method has been optimized to obtain high yields and purity of the product. FP-PA acts as a selective serotonin receptor antagonist and a dopamine receptor agonist, which makes it an effective drug for the treatment of depression, anxiety, and schizophrenia. However, more research is needed to fully understand the mechanism of action and the long-term effects of FP-PA.
Synthesemethoden
The synthesis of FP-PA involves the reaction of 4-phenylpiperazine with 4-fluoroaniline in the presence of a base, followed by the reaction of the resulting intermediate with 2-chloropyrimidine. The final product is obtained by purification through column chromatography. The synthesis method has been optimized to obtain high yields and purity of the product.
Wissenschaftliche Forschungsanwendungen
FP-PA has been extensively studied for its potential application in the treatment of various diseases. It has shown promising results in the treatment of depression, anxiety, and schizophrenia. FP-PA acts as a selective serotonin receptor antagonist and a dopamine receptor agonist, which makes it an effective drug for the treatment of these disorders.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-4-(4-phenylpiperazin-1-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5/c21-16-6-8-17(9-7-16)23-20-22-11-10-19(24-20)26-14-12-25(13-15-26)18-4-2-1-3-5-18/h1-11H,12-15H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQICYBLQDIRLHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-6-piperidin-1-ylpyrimidine](/img/structure/B6642993.png)
![N-[5-[(4-cyanophenyl)methyl]-1,3-thiazol-2-yl]-7-fluoro-2,3-dimethylquinoxaline-5-carboxamide](/img/structure/B6643001.png)

![1-[4-(6-Anilino-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B6643015.png)
![4-N-[(2-chlorophenyl)methyl]-6-N-[2-(2-methoxyphenyl)ethyl]-2-methylpyrimidine-4,6-diamine](/img/structure/B6643019.png)
![4-N,6-N-bis[(2-methoxyphenyl)methyl]-2-methylpyrimidine-4,6-diamine](/img/structure/B6643026.png)
![4-N-[2-(4-fluorophenyl)ethyl]-2-N-[(4-methylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B6643042.png)

![4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-2-piperidin-1-ylpyrimidine](/img/structure/B6643052.png)

![4-N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-N-[(4-methylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B6643077.png)

![2-[[2-[2-(1H-indol-3-yl)ethylamino]-6-methylpyrimidin-4-yl]amino]benzonitrile](/img/structure/B6643089.png)
![4-tert-butyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide](/img/structure/B6643106.png)